molecular formula C8H11Cl2N5 B8317634 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride CAS No. 154594-26-0

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B8317634
CAS No.: 154594-26-0
M. Wt: 248.11 g/mol
InChI Key: DEHLXOLUGKFNCI-UHFFFAOYSA-N
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Description

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring, forming a complex molecular structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the preparation of the hydrazinylphenyl intermediate. This intermediate is then reacted with a triazole precursor under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and triazole derivatives. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylphenyl pivalate hydrochloride
  • (4-Hydrazinylphenyl)methanol hydrochloride
  • (4-Hydrazinylphenyl)hydrazine dihydrochloride

Uniqueness

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride stands out due to its unique combination of a hydrazinyl group and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

154594-26-0

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H

InChI Key

DEHLXOLUGKFNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl

Origin of Product

United States

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